(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid
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Overview
Description
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a hydroxymethyl group at the 6th position and a carboxylic acid group at the 3rd position, both in the R-configuration. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a corresponding piperidine derivative using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another approach involves the use of a multicomponent reaction, where β-ketoesters, aromatic aldehydes, and aromatic amines are reacted in the presence of a catalyst such as trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides a one-pot synthesis of highly functionalized piperidines with good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: (3R,6R)-6-(carboxylic acid)piperidine-3-carboxylic acid.
Reduction: (3R,6R)-6-(hydroxymethyl)piperidine-3-methanol.
Substitution: (3R,6R)-6-(alkoxymethyl)piperidine-3-carboxylic acid.
Scientific Research Applications
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of (3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Pyrrole: Another aromatic heterocycle with one nitrogen atom, differing in its five-membered ring structure.
Uniqueness
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
UHPDTNQOGBHZPV-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1C(=O)O)CO |
Canonical SMILES |
C1CC(NCC1C(=O)O)CO |
Origin of Product |
United States |
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